molecular formula C15H19NO4 B2710126 2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid CAS No. 158457-50-2

2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid

Cat. No.: B2710126
CAS No.: 158457-50-2
M. Wt: 277.32
InChI Key: IYXCLGCRDLGRSK-LLVKDONJSA-N
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Description

Historical Development of N-Boc-protected Indole Derivatives

The integration of Boc groups into indole chemistry emerged from dual needs: to stabilize reactive nitrogen centers during metal-catalyzed reactions and to enable sequential deprotection in complex syntheses. Early work by Gaunt and Larock demonstrated that Boc protection prevented undesirable coordination of indole’s nitrogen to transition metal catalysts, thereby enabling regioselective functionalization at C–H positions. For example, iridium-catalyzed borylation of N-Boc-pyrroles and indoles achieved β-C–H activation with >95% regioselectivity, a feat unattainable with unprotected substrates.

A pivotal advancement occurred with the application of Boc groups to amino acid derivatives. The stereospecific borylation of N-Boc-tryptophan methyl ester (Table 1) confirmed that chirality at the α-carbon remained intact under Ir catalysis, enabling access to nonracemic borylated intermediates. This methodology laid the groundwork for synthesizing derivatives like 2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid, where Boc protection ensures both steric directionality and compatibility with subsequent coupling reactions.

Table 1: Key Examples of Boc-Protected Indole Borylation

Substrate Catalyst (mol%) Yield (%) Regioselectivity
N-Boc-pyrrole 0.5 Ir 85 3-position
N-Boc-tryptophan Me ester 1.0 Ir 43 β to N

Significance in Organic and Medicinal Chemistry

Boc-protected dihydroindoles serve as linchpins in multicomponent reactions due to their dual reactivity: the Boc group masks the indole nitrogen, while the acetic acid moiety allows for further functionalization via amidation or esterification. In medicinal chemistry, this scaffold mimics endogenous indoleacetic acid structures, which regulate plant growth hormones and mammalian neurotransmission. By incorporating Boc protection, researchers gain temporal control over nitrogen deprotection, critical for constructing peptidomimetics or kinase inhibitors requiring precise stereoelectronic profiles.

Palladium-catalyzed carbonylative couplings further exemplify this compound’s utility. Senadi et al. demonstrated that Boc-protected indoles undergo carbon monoxide insertion to form 2-aroylindoles, a reaction leveraged in synthesizing melatonin receptor agonists. The acetic acid side chain in 2-[(2R)-1-Boc-dihydroindol-2-yl]acetic acid provides an additional handle for bioconjugation, enabling covalent anchoring to biomacromolecules or solid-phase resins.

Relationship to Indoleacetic Acid Research Paradigms

Indoleacetic acids (IAAs) are biologically ubiquitous, serving as auxins in plants and serotonin precursors in mammals. The Boc-protected derivative described here addresses two limitations of native IAAs: oxidative instability at the indole nitrogen and poor solubility in nonpolar media. By substituting the NH group with a Boc moiety, the compound resists enzymatic deamination while retaining the carboxylic acid’s hydrogen-bonding capacity.

Recent studies highlight its role in asymmetric synthesis. Chiral dihydroindoleacetic acids, prepared via enzymatic resolution or transition metal catalysis, act as precursors to nonproteinogenic amino acids. For instance, the (2R) configuration in this derivative aligns with L-amino acid stereochemistry, making it a viable intermediate for peptide antibiotics or protease inhibitors.

Current Research Landscape

Contemporary strategies focus on streamlining the synthesis of Boc-protected dihydroindoleacetic acids. Continuous-flow palladium catalysis, as developed by Gutmann and Kappe, reduces reaction times from hours to minutes while maintaining stereochemical fidelity. Additionally, computational studies predict optimal Boc deprotection conditions, minimizing side reactions during acidolytic cleavage.

Emerging applications include:

  • Photoredox catalysis : The electron-rich indole nucleus participates in single-electron transfer (SET) processes, enabling C–C bond formation under mild conditions.
  • Bioconjugation : The acetic acid moiety is functionalized with N-hydroxysuccinimide (NHS) esters for protein labeling.
  • Materials science : Boc-protected derivatives serve as monomers for conductive polymers with tunable bandgaps.

Properties

IUPAC Name

2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11(9-13(17)18)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXCLGCRDLGRSK-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid typically involves multiple steps. One common method includes the protection of the indole nitrogen, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Research indicates that 2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid exhibits significant biological activity:

Anticancer Potential

Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance:

  • A study on thiazolidinone derivatives showed that modifications could enhance anticancer activity against various cell lines, suggesting that similar approaches could be applied to derivatives of this compound .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

  • It has shown promise as an inhibitor of acetylcholinesterase and α-glucosidase, which are relevant in the treatment of Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .

Case Study 1: Anticancer Activity

A research study focused on synthesizing new derivatives based on indole structures demonstrated that certain modifications to the indole scaffold significantly increased anticancer activity against leukemia cells . The study highlighted how structural variations could influence biological efficacy.

Case Study 2: Enzyme Inhibition

In another investigation, compounds related to 2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid were screened for their ability to inhibit key enzymes involved in metabolic disorders. The findings indicated that these compounds could serve as lead molecules for developing therapeutics targeting T2DM and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

a. 2-[(2S)-1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic Acid
  • Key Difference : Stereochemistry at the 2-position (S-configuration vs. R-configuration).
  • Impact : Enantiomers may exhibit divergent binding affinities in chiral environments, such as enzyme active sites. This compound is commercially available as a building block for drug discovery .
b. 2-{1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic Acid (CID 121552584)
  • Key Difference : Acetic acid group at the 6-position of the indole ring instead of the 2-position.
  • Molecular Formula: C15H19NO4 (same as target compound).

Functional Group Variations

a. 2-(5-{[(tert-Butoxy)carbonyl]amino}-1H-indol-1-yl)acetic Acid (CAS 2248356-77-4)
  • Key Difference: Boc group is attached to an amino substituent at the indole’s 5-position, while the acetic acid is at the 1-position.
  • Molecular Formula : C15H18N2O3.
  • This compound is used in peptide-mimetic drug design .
b. 2-{1-[(tert-Butylcarbamoyl)methyl]-1H-indol-3-yl}acetic Acid (CAS 1021141-89-8)
  • Key Difference : Boc group is part of a carbamoyl methyl side chain on the indole nitrogen, with acetic acid at the 3-position.
  • Molecular Formula : C16H20N2O3.
  • Impact : The carbamoyl group may increase metabolic stability compared to the target compound, making it suitable for prodrug development .

Non-Indole Analogs

a. (2R)-2-{[(tert-Butoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic Acid (CAS 1217786-73-6)
  • Key Difference : Replaces the dihydroindole core with a 2-methoxyphenyl group.
  • This compound is analyzed via LCMS and NMR for pharmaceutical applications .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Hazards (GHS)
Target Compound C15H19NO4 277.31 Boc-protected dihydroindole, acetic acid Solid (predicted) H302 (harmful if swallowed)
2-[(2S)-Isomer C15H19NO4 277.31 Same as target Solid Similar to target
6-Acetic Acid Isomer C15H19NO4 277.31 Positional isomer Solid Not specified
5-Boc-Amino Derivative C15H18N2O4 290.31 Boc-amino, acetic acid Solid H315 (skin irritation)
Carbamoyl Methyl Derivative C16H20N2O3 288.35 Carbamoyl, acetic acid Solid H319 (eye irritation)

Biological Activity

The compound 2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group that enhances its stability and solubility. The indole moiety is known for its role in various biological processes, making this compound a subject of interest in medicinal chemistry.

Research indicates that compounds with indole structures often exhibit a range of biological activities, including:

  • Antitumor Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, some indole-based compounds have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : Indole derivatives are known to possess antibacterial and antifungal properties. They may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.
  • Anti-inflammatory Effects : Certain indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies

  • Antitumor Efficacy : In a study examining the effects of various indole derivatives on cancer cells, it was found that compounds similar to 2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM .
  • Antimicrobial Activity : A study highlighted the antibacterial effects of indole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 15 µg/mL, indicating promising potential as an antibacterial agent .
  • Anti-inflammatory Mechanism : Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that indole derivatives could significantly reduce the production of TNF-alpha and IL-6, suggesting their utility in treating inflammatory diseases .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of 2-[(2R)-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid:

Activity Type Mechanism Reference
AntitumorInduces apoptosis in cancer cells
AntibacterialDisrupts bacterial cell membranes
Anti-inflammatoryInhibits cytokine production

Q & A

What are the key physical and chemical properties of this compound relevant to laboratory handling?

Basic Question
The compound’s physical properties are critical for experimental design and safety protocols:

Property Value/Description Source
Molecular FormulaC₁₈H₂₃NO₄
Molecular Weight317.39 g/mol
AppearanceWhite to off-white solid
StabilityStable under recommended storage
Incompatible MaterialsStrong acids, bases, oxidizers

Methodological Insight : Use inert atmospheres (e.g., N₂) during handling to prevent degradation, and verify purity via HPLC or NMR before critical experiments .

What personal protective equipment (PPE) is required when handling this compound?

Basic Question
PPE requirements are based on its acute toxicity and irritant hazards:

  • Respiratory Protection : Use NIOSH-approved P95 respirators for low exposure or OV/AG/P99 respirators for high aerosol levels .
  • Skin Protection : Nitrile gloves and lab coats to prevent skin contact .
  • Eye Protection : Safety goggles or face shields compliant with EN 166 standards .

Reference : Toxicological data (H302, H315, H319) justify stringent PPE use .

How should researchers address contradictions in reported decomposition products under thermal stress?

Advanced Question
Discrepancies in decomposition data (e.g., toxic fumes vs. unspecified byproducts) require systematic analysis:

Thermogravimetric Analysis (TGA) : Quantify mass loss and identify degradation thresholds.

Gas Chromatography-Mass Spectrometry (GC-MS) : Characterize volatile decomposition products.

Controlled Pyrolysis Studies : Compare results under inert vs. oxidative atmospheres.

Key Evidence : Toxic fumes (e.g., carbon oxides) are reported during combustion . Replicate conditions from conflicting studies to isolate variables like temperature or humidity.

What methodological approaches are recommended for determining acute toxicity when in vivo data is limited?

Advanced Question
Use tiered strategies to bridge data gaps:

In Silico Models : Predict oral toxicity using QSAR tools (e.g., OECD Toolbox) based on structural analogs.

In Vitro Assays : Assess cytotoxicity in human cell lines (e.g., HepG2) to estimate IC₅₀ values.

Alternative Organisms : Use C. elegans or D. rerio (zebrafish) embryos for low-cost acute toxicity screening.

Caution : Classified as H302 (harmful if swallowed); prioritize containment and waste disposal protocols .

How can researchers optimize purification protocols given its sensitivity to moisture?

Advanced Question
Moisture sensitivity (evidenced by storage under N₂ at -18°C) necessitates:

Chromatography : Use anhydrous solvents (e.g., THF or DCM) with silica gel columns.

Lyophilization : Freeze-dry under high vacuum to remove residual solvents.

Quality Control : Monitor water content via Karl Fischer titration post-purification.

Key Reference : Storage under inert atmospheres prevents hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .

What analytical methods resolve discrepancies in reported stability across pH ranges?

Advanced Question
Conflicting stability reports (e.g., pH sensitivity vs. no data) require:

pH-Rate Profiling : Conduct kinetic studies at pH 3–10 to identify degradation pathways.

NMR Stability Monitoring : Track structural changes (e.g., Boc deprotection) in buffered solutions.

High-Throughput Screening : Use automated systems to test stability under varied conditions.

Evidence : Stability is documented under recommended storage but untested in extreme conditions .

How to design experiments for safe scale-up synthesis?

Advanced Question
Mitigate risks during scale-up:

Reactor Compatibility : Use glass-lined or Hastelloy reactors to avoid incompatibility with acids/oxidizers .

Thermal Hazard Assessment : Perform DSC to identify exothermic decomposition thresholds.

Ventilation : Install scrubbers to neutralize toxic fumes (e.g., NOₓ) during reactions .

Safety Note : Documented hazards (H319, H315) mandate engineering controls like fume hoods .

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